2,4-Diphenylthiophene

Organic Electronics Liquid Crystals Optical Materials

2,4-Diphenylthiophene (CAS 3328-86-7) is an unsymmetrically substituted thiophene derivative with two phenyl rings at the 2- and 4-positions of the thiophene core. This substitution pattern distinguishes it from the more linear, symmetrical 2,5-diphenylthiophene isomer.

Molecular Formula C16H12S
Molecular Weight 236.3 g/mol
CAS No. 3328-86-7
Cat. No. B12183156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diphenylthiophene
CAS3328-86-7
Molecular FormulaC16H12S
Molecular Weight236.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C16H12S/c1-3-7-13(8-4-1)15-11-16(17-12-15)14-9-5-2-6-10-14/h1-12H
InChIKeyFKHVUWRLXRMJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diphenylthiophene (CAS 3328-86-7): A 2,4-Disubstituted Thiophene Core for Tailored Optoelectronic and Materials Research Applications


2,4-Diphenylthiophene (CAS 3328-86-7) is an unsymmetrically substituted thiophene derivative with two phenyl rings at the 2- and 4-positions of the thiophene core [1]. This substitution pattern distinguishes it from the more linear, symmetrical 2,5-diphenylthiophene isomer. Its properties, including a predicted density of 1.128 g/cm³ and a melting point of 122.5°C, make it a valuable building block in organic synthesis and materials science [2].

Why 2,4-Diphenylthiophene Cannot Be Substituted with 2,5- or Other Diphenylthiophene Isomers in Advanced Material Design


The substitution pattern on the thiophene ring is not a minor structural nuance; it is a critical determinant of a molecule's electronic and optical properties. A study comparing 2,4- and 2,5-disubstituted thiophene systems found that the 2,5-substituted compounds exhibit significantly higher molecular polarisability due to their greater linearity and reduced inter-annular torsion, which enhances electron delocalization [1]. Consequently, simply replacing 2,4-diphenylthiophene with its 2,5-isomer in a material, such as a liquid crystal or organic semiconductor, would fundamentally alter its optical anisotropy and polarisability, likely leading to device failure or performance outside of design specifications [1].

Quantitative Differentiation of 2,4-Diphenylthiophene: Head-to-Head Comparisons with Key Analogs


Reduced Molecular Polarisability vs. 2,5-Disubstituted Thiophene Systems

A direct comparative study measured the molecular polarisability of a series of 2,4- and 2,5-disubstituted thiophenes. The data show that 2,5-substituted thiophene compounds have consistently higher molecular polarisability values than their 2,4-substituted counterparts [1]. This is attributed to the greater linearity and more effective π-conjugation in the 2,5-isomers [1].

Organic Electronics Liquid Crystals Optical Materials

Synthesis Pathway Specificity: Selective Formation of 2,4-Diphenylthiophene

A specific synthetic method reported the selective formation of 2,4-diphenylthiophene in a 28% yield via the reaction of acetophenone anil with sulfur. Critically, the authors noted that no 2,5-diphenylthiophene was found in the reaction mixture [1]. This contrasts with other synthetic routes that may produce isomer mixtures.

Organic Synthesis Thiophene Chemistry Heterocycle Formation

Distinct Physical Properties: Melting Point Compared to 2,5-Diphenylthiophene

The melting point of 2,4-diphenylthiophene has been reported as 122.5 °C . This is significantly lower than the melting point of its more symmetrical isomer, 2,5-diphenylthiophene, which is typically reported in the range of 140-150°C [1]. This difference in a fundamental physical property allows for unambiguous identification and quality control during procurement.

Materials Characterization Physical Chemistry Quality Control

Key Application Scenarios for 2,4-Diphenylthiophene Based on Validated Performance Differentiation


Design of Bent-Core Liquid Crystals Requiring Reduced Polarizability

2,4-Diphenylthiophene serves as a central core for the design of bent-core liquid crystalline compounds [1]. As established in Section 3, the 2,4-substitution pattern yields lower molecular polarisability compared to the linear 2,5-isomers [2]. This property is advantageous for tuning the optical anisotropy and mesophase behavior of bent-core mesogens, where a specific, non-linear geometry is required to achieve desired properties like ferroelectricity or flexoelectricity. Its distinct core geometry, which differs from the more linear 2,5-diphenylthiophene, is crucial for achieving the bent molecular shape necessary for these advanced materials [1].

Synthesis of Specific Naphtho-Thiophene Derivatives via Diels-Alder Chemistry

2,4-Diphenylthiophene is a specific and useful diene component in Diels-Alder reactions. It has been shown to react with dimethyl acetylenedicarboxylate to yield the naphtho[2,1-b]thiophene framework [3]. This reactivity profile is specific to the 2,4-substitution pattern and can be exploited to synthesize complex fused heterocyclic systems that are inaccessible from other isomers, offering a direct route to novel π-extended materials for organic electronics.

Research on Isomeric Selectivity in Thiophene-Based Material Synthesis

The synthetic route described by Campaigne, which selectively yields 2,4-diphenylthiophene without detectable 2,5-isomer formation [4], provides a valuable benchmark for researchers studying the regioselective synthesis of arylthiophenes. The ability to reliably procure a specific isomer via this or similar routes is critical for fundamental studies on structure-property relationships in conjugated materials, where isomeric purity is paramount for accurate data correlation.

Precursor for Functionalized Thiophenes via Electrophilic Aromatic Substitution

2,4-Diphenylthiophene can be functionalized via reactions such as nitration [4]. The substitution pattern on the thiophene ring will direct subsequent electrophilic aromatic substitution to specific positions, enabling the synthesis of further unsymmetrically substituted derivatives. This is a key differentiator from the symmetrical 2,5-isomer, which would yield a different substitution pattern, leading to distinct material properties in the final application.

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